N-(1H-indazol-6-yl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . This reaction can be catalyzed by transition metals such as copper or silver under specific conditions. For instance, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can yield the desired indazole compound .
Industrial Production Methods
Industrial production of N-(1H-indazol-6-yl)-3-methylbenzamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1H-indazol-6-yl)-3-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Scientific Research Applications
N-(1H-indazol-6-yl)-3-methylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor.
Medicine: It shows promise in the development of anticancer and anti-inflammatory agents.
Industry: The compound can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(1H-indazol-6-yl)-3-methylbenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-6-yl)-1H-benzo[d]imidazole: Another indazole derivative with potential therapeutic applications.
1-Methyl-1H-indazol-6-ylmethanol: A related compound with different functional groups.
Uniqueness
N-(1H-indazol-6-yl)-3-methylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry.
Properties
CAS No. |
401591-09-1 |
---|---|
Molecular Formula |
C15H13N3O |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
N-(1H-indazol-6-yl)-3-methylbenzamide |
InChI |
InChI=1S/C15H13N3O/c1-10-3-2-4-11(7-10)15(19)17-13-6-5-12-9-16-18-14(12)8-13/h2-9H,1H3,(H,16,18)(H,17,19) |
InChI Key |
UZOBGYWIXCDAAC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)C=NN3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.